

A Comprehensive Technical Guide to 2-Heptylcyclopentanone: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Heptylcyclopentanone**

Cat. No.: **B7767502**

[Get Quote](#)

Introduction: Unveiling a Key Aroma Chemical

2-Heptylcyclopentanone, a substituted cyclic ketone, is a significant molecule within the fragrance and flavor industry.^[1] Characterized by a mild, fatty, and subtly fruity aroma, it serves as a versatile building block in the creation of complex scent profiles, particularly in imparting musky, fruity, and floral notes.^[1] This guide provides an in-depth exploration of the physicochemical properties of **2-Heptylcyclopentanone**, outlines detailed methodologies for its analytical characterization, and discusses its primary applications, safety considerations, and synthesis. The information presented herein is intended for researchers, chemists, and professionals in the fields of drug development, food science, and consumer products who require a thorough understanding of this important aroma chemical.

Physicochemical Characteristics

2-Heptylcyclopentanone is a colorless to pale yellow liquid under standard conditions.^{[2][3]} Its molecular structure, consisting of a five-membered carbon ring with a heptyl side chain, dictates its physical and chemical behavior.

Core Properties Summary

For ease of reference, the fundamental physicochemical properties of **2-Heptylcyclopentanone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₂ O	[1] [3] [4] [5] [6] [7] [8]
Molecular Weight	182.3 g/mol	[1] [2] [4] [5] [6] [7]
Appearance	Colorless to pale yellow, clear liquid	[2] [3]
Odor	Mild, fatty, slightly fruity, floral, herbal, peach, jasmine	[1] [2] [6] [7]
Boiling Point	264 °C (at 760 mmHg)	[1] [4] [5]
Melting Point	-26.00 °C	[9]
Density	Approximately 0.88-0.89 g/cm ³ at 20-25 °C	[2] [3] [4] [7] [10]
Flash Point	99 °C	[1] [5]
Solubility	Practically insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and oils. [1] [5] [6]	
CAS Number	137-03-1	[1] [4]

Structural Representation

The molecular structure of **2-Heptylcyclopentanone** is fundamental to its properties and applications.

Caption: 2D structure of **2-Heptylcyclopentanone**.

Applications in Industry

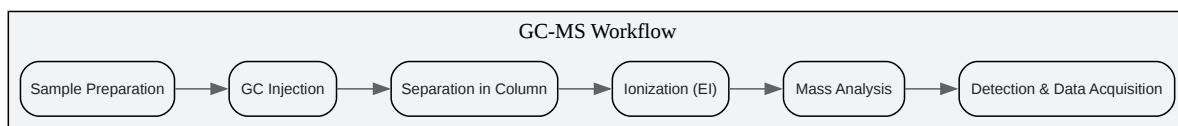
The primary application of **2-Heptylcyclopentanone** is as a fragrance ingredient in a wide array of consumer products.[\[1\]](#)[\[11\]](#) Its stability and blending flexibility make it a valuable component in perfumery.[\[1\]](#)

- Perfumery and Fragrances: It is extensively used to impart musky, fruity, and floral notes in perfumes, colognes, soaps, and other personal care products.[\[1\]](#) It is particularly effective in floral accords based on jasmine and ylang-ylang.[\[2\]](#)
- Flavor Industry: In flavor research and development, it can provide creamy and musky notes to formulations.[\[1\]](#)
- Chemical Synthesis: **2-Heptylcyclopentanone** also serves as a chemical intermediate in the synthesis of other aroma compounds, esters, and ketones.[\[1\]](#)

Experimental Protocols for Characterization

The purity and identity of **2-Heptylcyclopentanone** are critical for its intended applications. The following are standard methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis


GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like **2-Heptylcyclopentanone**.

Rationale: This method allows for the determination of purity and the identification of any potential impurities. The retention time from the gas chromatograph provides a quantitative measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern for structural elucidation.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of **2-Heptylcyclopentanone** in a suitable organic solvent, such as ethanol or hexane. A typical concentration is 1 mg/mL.
- **Instrument Setup:**
 - **Gas Chromatograph (GC):**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

- Injector: Set to a temperature of 250 °C.
- Oven Program: Start at a temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Injection: Inject 1 μ L of the prepared sample into the GC.
- Data Analysis:
 - Identify the peak corresponding to **2-Heptylcyclopentanone** based on its retention time.
 - Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M⁺) should be observed at m/z 182.3.

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

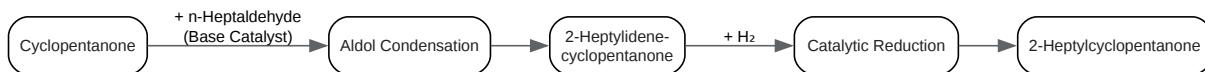
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **2-Heptylcyclopentanone**.

Rationale: ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Heptylcyclopentanone** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300 MHz or higher).
 - Acquire both ^1H and ^{13}C NMR spectra.
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis:
 - ^1H NMR: The spectrum will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The integration of the peaks will correspond to the number of protons in each environment.
 - ^{13}C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon ($\text{C}=\text{O}$) which will appear significantly downfield.


Safety and Handling

According to safety data sheets, **2-Heptylcyclopentanone** is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[11][12] Proper safety precautions should be observed when handling this chemical.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]
- Handling: Use in a well-ventilated area, preferably with local exhaust ventilation.[12][13] Avoid contact with skin and eyes, and avoid inhaling vapors.[12][13]
- Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from heat and light.[13]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and water.[12][13]
 - Eye Contact: Flush eyes thoroughly with water.[12][13]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]

Synthesis Overview

A common method for the synthesis of **2-Heptylcyclopentanone** involves the aldol condensation of cyclopentanone and n-heptaldehyde.[14] This reaction is typically carried out under basic conditions.

[Click to download full resolution via product page](#)

Caption: A simplified synthesis pathway for **2-Heptylcyclopentanone**.

Conclusion

2-Heptylcyclopentanone is a commercially significant aroma chemical with well-defined physicochemical properties. Its utility in the fragrance and flavor industries is underscored by its characteristic scent profile and stability. The analytical methodologies outlined in this guide provide a robust framework for its quality control and structural verification. As with all chemical compounds, adherence to proper safety and handling protocols is paramount to ensure its safe use in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]
- 2. acsint.biz [acsint.biz]
- 3. acsint.biz [acsint.biz]
- 4. 2-n-Heptylcyclopentanone | 137-03-1 - BuyersGuideChem [buyersguidechem.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-n-Heptylcyclopentanone [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]
- 11. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. johndwalsh.com [johndwalsh.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Heptylcyclopentanone: Properties, Analysis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767502#physicochemical-properties-of-2-heptylcyclopentanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com